DVB acts as a crucial crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate) []. These crosslinks create a three-dimensional network within the polymer structure, enhancing its:
DVB's effectiveness as a crosslinking agent stems from its two vinyl groups, which readily participate in polymerization reactions, forming covalent bonds between individual polymer chains, leading to a more robust and interconnected network []. This property makes DVB valuable in research involving:
DVB can also serve as a precursor for the synthesis of functional polymers with specific properties tailored for diverse research applications. The presence of the vinyl groups allows for further chemical modifications, introducing various functional groups onto the polymer backbone []. These functional groups can then be exploited to achieve desired functionalities, such as:
By strategically modifying DVB, researchers can create novel polymers with precisely controlled properties, expanding its potential applications in various scientific fields.
DVB plays a role in material science research by contributing to the development of new materials with enhanced properties. Its ability to crosslink polymers and its potential as a precursor for functional polymers make it valuable in:
1,3-Divinylbenzene is an organic compound with the molecular formula and is classified as a diethenylbenzene. It features a benzene ring with two vinyl groups attached at the 1 and 3 positions, making it structurally distinct from its isomers, such as 1,2-divinylbenzene and 1,4-divinylbenzene. This compound is typically encountered as a colorless liquid and is produced primarily through the thermal dehydrogenation of diethylbenzene isomers, particularly meta- and para-diethylbenzene .
1,3-Divinylbenzene can be synthesized through several methods:
The meta position of the vinyl groups in 1,3-divinylbenzene allows for unique reactivity patterns compared to its ortho and para counterparts. This positioning can influence the mechanical properties and thermal stability of resultant polymers differently than those derived from other isomers.
Limited studies focus specifically on the interaction of 1,3-divinylbenzene with biological systems. Its primary interactions are noted in polymer chemistry where it acts as a cross-linking agent. Research indicates that when blended with other monomers like styrene, it significantly alters the physical properties of the resulting copolymer, enhancing thermal stability and mechanical strength .
1,3-Divinylbenzene (DVB), also known as m-divinylbenzene or 1,3-diethenylbenzene, plays a crucial role as a difunctional monomer in polymer science. Its two vinyl groups allow for significant versatility in creating various polymer architectures, particularly through different polymerization techniques. The compound possesses a molecular weight of 130.19 g/mol with the chemical formula C₁₀H₁₀.
Anionic polymerization represents a powerful method for synthesizing well-defined branched polymers utilizing 1,3-divinylbenzene as a key building block. The mechanism relies on the high reactivity of the vinyl groups toward nucleophilic attack, enabling precise control over molecular architecture.
One notable approach involves the use of lithium diethylamide as a catalyst for the synthesis of functional vinyl monomers from 1,3-divinylbenzene. As reported by Yukawa et al., the reaction between m-DVB and diethylamine in the presence of lithium diethylamide produces 1-(2-diethylaminoethyl)-3-vinylbenzene (m-EAS) with yields up to 75%. The reaction proceeds through nucleophilic addition following this mechanism:
The kinetic studies revealed that this reaction follows a second-order rate expression:
v = k[vinyl][Et₂NLi]
Where k represents the second-order rate constant (5.2 × 10⁻³ l·mol⁻¹·s⁻¹), [vinyl] is the concentration of the vinyl compound, and [Et₂NLi] represents the concentration of lithium diethylamide.
Another innovative approach involves multi-generational synthesis of hyperbranched polymers via anionic polymerization. Researchers have developed methodologies where first-generation star polymers are prepared by copolymerizing poly(4-methylstyrene)-block-polystyrene diblock anions with small amounts of divinylbenzene. These polymers can be further metalated and used to initiate additional polymerization, creating complex architectures with controlled branching.
The resulting hyperbranched polymers exhibit radius of gyration (RG) to hydrodynamic radius (RH) ratios between 0.96-1.18, indicating structures that behave like soft spheres or loose star configurations with flexible chains in their inner regions.
Baskaran pioneered work on hyperbranched polymers from 1,3-divinylbenzene through anionic self-condensing vinyl polymerization (ASCVP), offering advantages such as:
Controlled radical polymerization methods have revolutionized the synthesis of 1,3-divinylbenzene-based polymers by allowing precise control over molecular weight, architecture, and preventing premature gelation.
ATRP represents a versatile method for creating branched polystyrene structures using 1,3-divinylbenzene as a branching comonomer. The process relies on reversible halogen atom transfer between a transition metal complex and the growing polymer chain. This reversible deactivation mechanism prevents crosslinking reactions that would otherwise lead to network formation and gelation.
A notable advancement in ATRP methodology is the development of photoinduced metal-free ATRP for the synthesis of polymer microspheres. This approach offers significant advantages:
Chinese researchers have developed a novel method for synthesizing hyperbranched poly(divinylbenzene) multi-arm copolymers using a combination of reverse iodine transfer polymerization and ATRP. The process involves:
This innovative approach allows precise control over molecular weight and distribution, with the relative degree of branching calculated at 1.19 and a branching degree of 0.49, approaching the theoretical maximum of 0.5 for AB₂-type monomers.
RAFT polymerization offers another powerful strategy for controlling the polymerization of 1,3-divinylbenzene. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process.
A significant advantage of RAFT polymerization with divinylbenzene is the ability to reach higher conversions before gelation occurs. While conventional free radical polymerization typically results in gelation at approximately 15% conversion, RAFT polymerization allows conversions as high as 68% before cross-linking.
Table 1: Comparison of Maximum Conversion Before Gelation in Different Polymerization Methods for Divinylbenzene
Polymerization Method | Maximum Conversion Before Gelation (%) |
---|---|
Conventional Free Radical | ~15 |
RAFT Polymerization | Up to 68 |
RAFT (with TBTGA/BPO ratio of 1.5) | 50 |
RAFT (with TBTGA/BPO ratio of 0.7) | 80 |
Researchers have successfully employed RAFT polymerization to create highly branched polymers through the homopolymerization of divinylbenzene. The presence of RAFT agents such as 2-cyano-2-propyl dodecyl trithiocarbonate allows for controlled polymerization kinetics and preserves the thiocarbonylthio functionality in the resulting polymer structure. This retained functionality enables further modification through "grafting from" approaches, creating multifunctional materials.
Studies on the copolymerization of styrene and divinylbenzene via RAFT in supercritical CO₂ have demonstrated that:
The copolymerization of 1,3-divinylbenzene with styrene represents one of the most industrially significant applications of this compound. The resulting copolymer, known as styrene-divinylbenzene (S-DVB), forms the backbone of numerous commercial products, particularly ion-exchange resins and Merrifield resins for peptide synthesis.
Several key factors influence the properties of the resulting copolymers:
Ratio of monomers: The proportion of DVB determines the degree of crosslinking, which directly impacts the mechanical strength, porosity, and swelling capacity of the resulting material.
Polymerization conditions: Temperature, solvent choice, and initiator concentration all play crucial roles in determining the structure of the resulting copolymer.
Isomer distribution: Commercial divinylbenzene typically contains a mixture of meta and para isomers, along with ethylvinylbenzene. The exact composition affects the reactivity and properties of the resulting polymers.
Researchers have developed innovative approaches to create porous, functional poly(styrene-co-divinylbenzene) monoliths using RAFT polymerization. This method provides enhanced control over:
Kinetic studies of monolith formation reveal a period of slow copolymerization with a rate similar to RAFT homopolymerization of styrene, followed by rapid copolymerization comparable to conventional styrene-divinylbenzene systems. The time to gelation and resulting morphology depend strongly on the RAFT agent concentration.
RAFT-synthesized monoliths exhibit modified morphology with smaller pores and polymer globules compared to conventional monoliths while retaining good flow properties. Importantly, the thiocarbonylthio group remains active within the monolith structure, allowing for surface functionalization through RAFT "grafting from" approaches.
The polymerization kinetics of 1,3-divinylbenzene exhibit distinct differences when compared to its para isomer, reflecting the influence of molecular geometry on reactivity [8]. Research conducted by Wiley and colleagues demonstrated that the meta isomer displays fundamentally different copolymerization characteristics compared to the para configuration [8]. The para-divinylbenzene isomer polymerizes more slowly than the meta isomer, giving rise to crosslinked copolymers with reduced swelling properties and slower sulfonation rates [8].
Quantitative kinetic studies reveal that para-divinylbenzene exhibits overall first-order rate constants of 3.25 × 10⁻³ min⁻¹ at 70.0°C and 25.0 × 10⁻³ min⁻¹ at 89.7°C when initiated with 1% benzoyl peroxide [4]. These values correspond to polymerization rates that are 2.50 times faster than styrene at 70.0°C and 3.54 times faster at 89.7°C [4]. The temperature dependence of the rate constants demonstrates activation energies consistent with free radical polymerization mechanisms [4].
Isomer Configuration | Temperature (°C) | Rate Constant (min⁻¹ × 10³) | Relative Factor vs. Styrene |
---|---|---|---|
Para-divinylbenzene | 70.0 | 3.25 | 2.50 |
Para-divinylbenzene | 89.7 | 25.0 | 3.54 |
Meta-divinylbenzene | 70.0 | Higher than para | >2.50 |
The reactivity ratio determinations for styrene and meta-divinylbenzene systems yielded r₁ = 0.65 and r₂ = 0.60, where the r₂ value refers to one of the double bonds of the divinylbenzene [23]. These values indicate nearly ideal copolymerization behavior, suggesting that the vinyl groups exhibit similar reactivity [23]. In contrast, para-divinylbenzene systems did not produce consistent reactivity ratios across different monomer compositions, attributed to concurrent polymerization of pendant vinyl groups [23].
The structural implications of these kinetic differences are significant [8]. The para isomer undergoes rapid depletion from polymerizing mixtures due to preferential incorporation, leading to heterogeneous crosslink distribution where crosslinkages form in clusters [8]. This clustering results in some second vinyl groups becoming buried and unavailable for crosslinking reactions [8]. Conversely, the meta isomer presents a more uniform distribution of divinyl units, ultimately producing evenly spaced crosslinkages and homogeneous network structures [8].
Mechanistic studies indicate that the homopolymerization of 1,3-divinylbenzene proceeds through free radical mechanisms with activation energies ranging from 27.8 kcal/mol [43]. This value is considerably higher than typical styrene polymerizations, reflecting the increased steric and electronic effects associated with the divinyl monomer structure [43]. The polymerization rate expression follows the general form characteristic of radical polymerization with bimolecular termination [43].
Solvent selection profoundly influences the crosslinking efficiency and network formation during 1,3-divinylbenzene polymerization [11] [15]. The presence of solvents modifies both the kinetic parameters and the final polymer architecture through multiple mechanisms including dilution effects, chain transfer reactions, and alterations to the polymerization medium properties [15].
Studies on emulsion polymerization systems demonstrate that small concentrations of solvents initially cause acceleration of polymerization rates [15]. This acceleration occurs due to reduced termination rates as polymer chain mobility decreases in the presence of solvent molecules [15]. However, increasing concentrations of good solvents for the polymer result in gradual rate decreases due to dilution effects [15]. Poor solvents, conversely, accelerate polymerization rates even at relatively large concentrations by inducing gel effect conditions [15].
The influence of aromatic solvents on 1,3-divinylbenzene systems has been extensively characterized [13]. Benzene addition at concentrations as low as 5% reduces polymerization rates to approximately half their value in the absence of solvent [13]. This reduction results from chain transfer to the aromatic solvent, which effectively controls molecular weight and crosslink density [13]. Toluene exhibits similar effects to benzene, demonstrating that aromatic solvents generally act as chain transfer agents in these systems [13].
Solvent Type | Concentration Effect | Mechanism | Impact on Crosslinking |
---|---|---|---|
Aromatic (benzene, toluene) | 5% causes 50% rate reduction | Chain transfer | Reduced crosslink density |
Good polymer solvents | Gradual decrease with concentration | Dilution effect | Network structure modification |
Poor polymer solvents | Acceleration at high concentrations | Gel effect enhancement | Increased crosslinking |
High viscosity poor solvents | Rate increase | Trommsdorff effect | Enhanced network formation |
Diluent composition significantly affects the morphological characteristics of crosslinked 1,3-divinylbenzene polymers [11]. Binary diluent systems consisting of toluene and heptane create different polymer architectures depending on their ratio [11]. Toluene acts as a good solvent for the forming polymer, while heptane serves as a poor solvent, leading to phase separation phenomena that control whether network-type or pore-type polymer structures develop [11]. The interaction between polymer and diluents determines the final swelling behavior and mechanical properties of the crosslinked material [11].
Temperature effects interact strongly with solvent influences on crosslinking efficiency [6]. In divinylbenzene graft polymerization systems, the addition of crosslinker leads to increased initial rates at low concentrations due to decreased mobility of growing polymer chains [6]. This effect becomes more pronounced at elevated temperatures where diffusion limitations become significant [6]. At higher crosslinker concentrations, diffusion of monomer and metal ions through the crosslinked network structure limits the overall polymerization rate [6].
The crosslinking degree achieved in solvent systems depends critically on the balance between intermolecular and intramolecular reactions [34]. Cyclization reactions, which represent intramolecular crosslinking, consume 30-60% of pendant vinyl groups without contributing to network formation [34]. The extent of cyclization varies with solvent quality and concentration, directly affecting the final crosslink density and network heterogeneity [34].
Diffusion-controlled termination represents a critical kinetic phenomenon in 1,3-divinylbenzene polymerization systems, fundamentally altering reaction rates and polymer structure formation [16] [17]. These mechanisms become dominant as polymer concentration increases and molecular mobility decreases throughout the polymerization process [16].
The onset of diffusion-controlled termination occurs at lower conversions in crosslinking systems compared to linear polymerizations [33]. In 1,3-divinylbenzene systems, bimolecular termination becomes hindered once radical centers become attached to the developing network structure [33]. This transition typically occurs around 20-30% conversion, depending on crosslinker concentration and reaction conditions [33].
The mathematical description of diffusion-controlled termination follows the general form where the termination rate constant decreases according to kt,eff = kt(1 + εXD)⁻² [4]. Here, ε represents a system-specific parameter related to the crosslinker content, and XD denotes the fraction of double bonds belonging to the divinyl monomer [4]. This relationship successfully predicts the rate acceleration observed during gel effect conditions [4].
Conversion Range | Termination Mechanism | Rate Expression | Characteristic Features |
---|---|---|---|
0-20% | Bimolecular | kt[R- ]² | Classical kinetics apply |
20-60% | Diffusion-controlled | kt,eff = kt(1 + εXD)⁻² | Gel effect, rate acceleration |
>60% | Radical trapping | Residual termination | Plateau in conversion |
Experimental evidence demonstrates that termination rates in crosslinking 1,3-divinylbenzene systems become significantly reduced compared to linear analogs [39]. The termination rate constant exhibits strong dependence on polymer concentration and molecular weight, following power-law relationships with exponents ranging from 1.1 to 5.0 [42]. These exponents increase with the molecular weight of polymer produced, indicating that longer chains experience more severe diffusion limitations [42].
The molecular-level understanding of diffusion-controlled termination centers on the concept of short-long chain termination [42]. In 1,3-divinylbenzene systems, termination predominantly involves reactions between highly mobile short radical chains and less mobile longer chains [42]. This mechanism explains the sustained rate acceleration observed during gel effect conditions, as the depletion of short chains reduces the overall termination efficiency [42].
Radical trapping phenomena become significant at high conversions where polymer chains become immobilized within the crosslinked network [38]. Trapped radicals can undergo residual termination through two primary mechanisms: radical deactivation-activation cycles and monomer propagation steps [38]. These processes introduce complexity to the kinetic description but have minimal influence on overall polymerization rates [16].
The glass transition temperature approach represents another critical factor in diffusion-controlled termination [16]. As polymerization progresses and the system approaches its glass transition, both propagation and termination reactions become diffusion-limited [16]. This leads to incomplete conversion and reaction cessation, characteristics commonly observed in highly crosslinked divinylbenzene systems [16].
Flammable;Irritant;Health Hazard;Environmental Hazard